hCAIX-IN-10

Carbonic Anhydrase Tumor Hypoxia Drug Discovery

hCAIX-IN-10 (Compound 6i) is a coumarin-thiazolidinone hybrid with 9.5-fold selectivity for hCA IX over hCA XII (Ki: 61.5 vs 586.8 nM). Unlike SLC-0111, this inverted selectivity isolates CA IX effects from CA XII, critical for MDA-MB-231 and hypoxia models. Ideal probe for synthetic lethality studies. ≥98% purity; inquiry for bulk.

Molecular Formula C28H21N3O3S
Molecular Weight 479.6 g/mol
Cat. No. B12400863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAIX-IN-10
Molecular FormulaC28H21N3O3S
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(SCC2=O)C3=CN(N=C3C4=CC5=CC=CC=C5OC4=O)C6=CC=CC=C6
InChIInChI=1S/C28H21N3O3S/c1-18-8-7-12-21(14-18)31-25(32)17-35-27(31)23-16-30(20-10-3-2-4-11-20)29-26(23)22-15-19-9-5-6-13-24(19)34-28(22)33/h2-16,27H,17H2,1H3
InChIKeyLEWXJARBUCSXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hCAIX-IN-10: A Selective Coumarin-Based Carbonic Anhydrase IX Inhibitor for Tumor Hypoxia Research


hCAIX-IN-10, also known as Compound 6i, is a coumarin-based hybrid molecule that functions as a selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII [1]. It was identified as the most potent compound within a series of coumarin-linked thiazolidinone derivatives, demonstrating a Ki of 61.5 nM against hCA IX and 586.8 nM against hCA XII [2]. The compound's structure features a coumarin core linked to a thiazolidinone moiety via a pyrazole linker, a design that confers selectivity for tumor-associated isoforms over the widely expressed off-target isoforms hCA I and II [1].

Why hCAIX-IN-10 Cannot Be Replaced by Generic Carbonic Anhydrase Inhibitors


hCAIX-IN-10 is not interchangeable with broad-spectrum carbonic anhydrase inhibitors like acetazolamide (AAZ) or even other CA IX/XII inhibitors such as SLC-0111. Its unique coumarin-thiazolidinone hybrid structure confers a distinct selectivity profile, with a Ki of 61.5 nM for hCA IX and 586.8 nM for hCA XII, yielding a ~9.5-fold selectivity for hCA IX over hCA XII [1]. In contrast, SLC-0111 demonstrates greater potency against hCA XII (Ki = 4.5 nM) than hCA IX (Ki = 45 nM) . This inversion of isoform preference means that substituting one for the other will alter the pharmacodynamic profile of an experiment, confounding the interpretation of results related to tumor acidosis and hypoxia.

hCAIX-IN-10: Quantitative Differentiation Evidence for Scientific Procurement


hCA IX Inhibition Potency: A Direct Comparison to the Clinical Candidate SLC-0111

hCAIX-IN-10 demonstrates comparable potency against hCA IX to the Phase IIb clinical candidate SLC-0111. While hCAIX-IN-10 exhibits a Ki of 61.5 nM against hCA IX, SLC-0111 exhibits an IC50 of 45 nM [1]. This places hCAIX-IN-10 within the same nanomolar potency range as a clinically advanced compound, making it a highly relevant chemical probe for target validation studies without the complexity or cost of acquiring a clinical-stage asset.

Carbonic Anhydrase Tumor Hypoxia Drug Discovery

Inverted Selectivity Profile for CA IX Over CA XII Compared to SLC-0111

hCAIX-IN-10 exhibits a marked preference for hCA IX over hCA XII, with a Ki of 61.5 nM for hCA IX and 586.8 nM for hCA XII, representing a ~9.5-fold selectivity for hCA IX [1]. This profile is inverted relative to the clinical candidate SLC-0111, which is ~10-fold more potent against hCA XII (Ki = 4.5 nM) than hCA IX (Ki = 45 nM) . This differential selectivity makes hCAIX-IN-10 the preferred tool for experiments where hCA IX-specific effects must be dissected from those mediated by hCA XII.

Isoform Selectivity Carbonic Anhydrase XII Drug Selectivity

Head-to-Head Potency Advantage Over Other In-Series Lead Compounds

Within its own synthetic series (Series 1: coumarin-linked thiazolidinones), compound 6i (hCAIX-IN-10) was identified as the most potent inhibitor of hCA IX, demonstrating a Ki of 61.5 nM [1]. This is a direct, head-to-head comparison from the same study, where other active compounds in the series (6a, 6h, 6k) also exhibited notable Ki values of less than 100 nM, but none surpassed the potency of 6i [1]. Furthermore, when compared to the most potent compound from Series 2 (compound 5d, Ki = 32.7 nM), hCAIX-IN-10 offers a structurally distinct scaffold with a different selectivity fingerprint, providing an orthogonal chemical tool.

Structure-Activity Relationship Lead Optimization Medicinal Chemistry

High-Value Application Scenarios for hCAIX-IN-10 Based on Differential Evidence


Selective Target Engagement Studies for CA IX in Hypoxic Tumor Models

Given its comparable potency to SLC-0111 but inverted selectivity for hCA IX over hCA XII (9.5-fold), hCAIX-IN-10 is ideal for experiments aiming to isolate the biological effects of CA IX inhibition from those of CA XII [1]. This is critical in models like triple-negative breast cancer (MDA-MB-231) where both isoforms are upregulated under hypoxia.

Chemical Probe for Validating hCA IX as a Target in Combination Therapies

As a non-clinical-stage compound with well-defined potency (Ki = 61.5 nM) and a unique scaffold, hCAIX-IN-10 serves as an excellent chemical probe for academic and biotech groups investigating hCA IX as a synthetic lethal target in combination with radiotherapy or chemotherapy [1]. Its selectivity profile minimizes the confounding effects of off-target CA inhibition.

Comparator Compound in Structure-Activity Relationship (SAR) Studies

hCAIX-IN-10 (Compound 6i) was the most potent inhibitor within its coumarin-thiazolidinone series (Series 1) and provides a benchmark for evaluating new hCA IX inhibitors [1]. Its distinct structural features make it a valuable reference standard in medicinal chemistry programs aimed at developing next-generation, isoform-selective carbonic anhydrase inhibitors.

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